3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione
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Overview
Description
3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione is a chemical compound with the molecular formula C16H18O4 It is a derivative of pentane-2,4-dione, where two 5-methylfuran-2-yl groups are attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione typically involves the reaction of 5-methylfuran-2-carbaldehyde with pentane-2,4-dione in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Solvent: Common solvents include ethanol or methanol, which help dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-throughput screening techniques can help identify the best catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated furans, organometallic derivatives.
Scientific Research Applications
3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione involves its interaction with specific molecular targets. The furan rings can participate in π-π stacking interactions, while the diketone moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Bis(furan-2-yl)methyl)pentane-2,4-dione
- 3-(Bis(2-methylfuran-2-yl)methyl)pentane-2,4-dione
- 3-(Bis(3-methylfuran-2-yl)methyl)pentane-2,4-dione
Uniqueness
3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione is unique due to the presence of two 5-methylfuran-2-yl groups, which impart distinct chemical and physical properties
Properties
IUPAC Name |
3-[bis(5-methylfuran-2-yl)methyl]pentane-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-9-5-7-13(19-9)16(14-8-6-10(2)20-14)15(11(3)17)12(4)18/h5-8,15-16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKWRFLEFBZXBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(O2)C)C(C(=O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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